molecular formula C75H108FN25O13 B12380894 Cyclorasin 9A5

Cyclorasin 9A5

Cat. No.: B12380894
M. Wt: 1586.8 g/mol
InChI Key: STTDVDZQIPNJOX-QOGSZLFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Cyclorasin 9A5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclorasin 9A5 has a wide range of scientific research applications:

Comparison with Similar Compounds

Cyclorasin 9A5 is unique due to its high affinity for Ras-GTP and its ability to inhibit Ras signaling effectively. Similar compounds include:

This compound stands out due to its specific sequence and high efficacy in inhibiting Ras signaling, making it a valuable tool in cancer research .

Biological Activity

Cyclorasin 9A5 is a cyclic peptide that has garnered attention for its potential as a therapeutic agent, particularly in the context of targeting Ras proteins, which are implicated in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and comparative studies with related compounds.

Overview of this compound

This compound is an 11-mer cyclic peptide designed to inhibit the Ras-Raf protein interaction. It exhibits characteristics typical of cell-penetrating peptides (CPPs), which facilitate its entry into cells. The structural conformation of this compound plays a crucial role in its biological activity, particularly its ability to permeabilize cell membranes and exert cytotoxic effects.

Binding Affinity and Target Interaction

Initial studies indicated that this compound was thought to bind to KRas, a critical player in cell signaling pathways that regulate cell growth and survival. However, more recent findings suggest that this compound does not bind to KRas directly. Instead, it destabilizes the protein structure, leading to cellular effects through mechanisms unrelated to direct binding:

  • Thermal Shift Assay : Demonstrated that this compound reduces the melting temperature of KRas, indicating destabilization rather than specific binding .
  • Hydrogen-Deuterium Exchange Mass Spectrometry : Showed increased deuterium uptake in the presence of this compound, further supporting the notion of protein unfolding .

Cytotoxic Effects

This compound has been associated with significant cytotoxicity, primarily attributed to its ability to induce membrane rupture rather than specific target inhibition. This was evidenced by:

  • Lactate Dehydrogenase (LDH) Release Assays : Indicated that this compound causes cell lysis at concentrations between 10–30 μM .
  • Anti-Proliferative Activity : Demonstrated strong inhibition of cell proliferation in KRas-independent cell lines such as U-2 OS and A549 .

Conformational Plasticity

The conformational dynamics of this compound are critical for its function. Studies reveal that:

  • In aqueous environments, this compound adopts an extended conformation.
  • In less polar solvents like DMSO, it transitions to a compact amphipathic structure conducive to cell permeabilization .

This conformational flexibility is essential for its ability to penetrate cellular membranes effectively.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Peptide Structure Type Cell Penetration Binding Affinity (K_d) Mechanism of Action
This compoundCyclic peptideYesNon-specific (587 nM)Membrane destabilization
SAH-SOS1Stapled peptideYesNon-binderMembrane rupture
KRpep-2dCyclic peptideYesSpecificDirect binding to KRas

Case Studies and Research Findings

  • Cellular Studies : Research demonstrated that this compound effectively enters human cancer cells and disrupts Ras signaling pathways indirectly by causing cellular stress and membrane damage .
  • Biophysical Characterization : Advanced techniques such as surface plasmon resonance confirmed the non-binding nature of this compound to KRas while revealing off-target interactions with other proteins .
  • Structural Insights : NMR studies highlighted the importance of side chain bulkiness in determining the conformational adaptability necessary for cellular activity .

Properties

Molecular Formula

C75H108FN25O13

Molecular Weight

1586.8 g/mol

IUPAC Name

3-[(2S,5S,8S,11R,14S,17S,20S,23R,26S,29S,32R)-32-butyl-14,17,20,26-tetrakis(3-carbamimidamidopropyl)-29-[(4-fluorophenyl)methyl]-8-[(1R)-1-hydroxyethyl]-5-(1H-indol-3-ylmethyl)-11-methyl-23-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]propanamide

InChI

InChI=1S/C75H108FN25O13/c1-4-5-17-50-62(105)97-55(29-30-59(77)103)67(110)100-58(38-46-39-90-49-18-9-8-16-48(46)49)70(113)101-60(41(3)102)71(114)91-40(2)61(104)92-51(19-10-31-86-72(78)79)63(106)93-52(20-11-32-87-73(80)81)64(107)94-53(21-12-33-88-74(82)83)65(108)99-57(37-43-23-26-44-14-6-7-15-45(44)35-43)69(112)96-54(22-13-34-89-75(84)85)66(109)98-56(68(111)95-50)36-42-24-27-47(76)28-25-42/h6-9,14-16,18,23-28,35,39-41,50-58,60,90,102H,4-5,10-13,17,19-22,29-34,36-38H2,1-3H3,(H2,77,103)(H,91,114)(H,92,104)(H,93,106)(H,94,107)(H,95,111)(H,96,112)(H,97,105)(H,98,109)(H,99,108)(H,100,110)(H,101,113)(H4,78,79,86)(H4,80,81,87)(H4,82,83,88)(H4,84,85,89)/t40-,41-,50-,51+,52+,53+,54+,55+,56+,57-,58+,60+/m1/s1

InChI Key

STTDVDZQIPNJOX-QOGSZLFSSA-N

Isomeric SMILES

CCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)F)CCCNC(=N)N)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C)[C@@H](C)O)CC5=CNC6=CC=CC=C65)CCC(=O)N

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)F)CCCNC(=N)N)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C)C(C)O)CC5=CNC6=CC=CC=C65)CCC(=O)N

Origin of Product

United States

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